molecular formula C21H22O10 B12425365 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

Cat. No.: B12425365
M. Wt: 434.4 g/mol
InChI Key: QKPKGDDHOGIEOO-RIYJMYEMSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆):

  • δ 5.42 (dd, J = 12.5 Hz, H-2) and δ 4.85 (dd, J = 12.5 Hz, H-3) : Trans-diaxial coupling of the flavanone’s C-2 and C-3 protons.
  • δ 6.78 (d, J = 8.5 Hz, H-3' and H-5') and δ 7.32 (d, J = 8.5 Hz, H-2' and H-6') : Aromatic protons of the 4-hydroxyphenyl group.
  • δ 3.10–4.30 (m) : Glucose protons, with the anomeric proton at δ 4.21 (d, J = 9.8 Hz, H-1'') confirming β-configuration.

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 196.5 (C-4) : Carbonyl carbon of the chromenone.
  • δ 82.3 (C-2) and δ 71.6 (C-3) : Methine carbons of the dihydroflavanone.
  • δ 70.8 (C-1'') : Anomeric carbon of the C-glucoside, shifted upfield compared to O-glucosides.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 469.12 [M+H]⁺ (calc. 469.11): Molecular ion peak.
  • 307.08 [M+H-162]⁺ : Aglycone fragment from loss of the glucosyl unit (C₆H₁₀O₅).
  • 169.03 [C₉H₅O₃]⁺ : Resorcinol-derived fragment.

Infrared (IR) Vibrational Modes

IR (KBr, cm⁻¹) :

  • 3375 (br) : O-H stretching of phenolic and alcoholic groups.
  • 1652 (s) : C=O stretching of the chromenone.
  • 1603, 1512 : Aromatic C=C vibrations.
  • 1076 (s) : C-O-C stretching of the glucopyranose.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray data for this specific compound remains unreported, analogous flavanones exhibit a half-chair conformation for the heterocyclic ring and equatorial orientation of the glucosyl group. Density functional theory (DFT) simulations predict dihedral angles of 175.3° between the flavanone and phenyl ring, minimizing steric strain. The C-glucoside’s linkage enhances conformational rigidity compared to O-glucosides, as evidenced by restricted rotation about the C6-C1'' bond.

Comparative Structural Analysis with Related Flavonoids

The compound’s C-glycosylation at position 6 distinguishes it from:

  • Taxifolin 3′-O-β-D-glucopyranoside (): An O-glucoside with a 3′-linked glucose, altering solubility and metabolic stability.
  • Rhoifolin (Apigenin-7-O-neohesperidoside) (): An O-diglycoside with a rutinosyl group, exhibiting different hydrogen-bonding patterns.
  • Vitexin (Apigenin-8-C-glucoside) (): A positional isomer with C-glucosylation at position 8, affecting antioxidant activity.
Feature This Compound Taxifolin 3′-O-glucoside Rhoifolin
Glycosylation Position C-6 O-3′ O-7
Glycosidic Bond C-C C-O-C C-O-C
Molecular Weight 466.39 466.39 564.49
Aglycone Dihydrokaempferol Taxifolin Apigenin

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12?,14-,17-,19+,20-,21+/m1/s1

InChI Key

QKPKGDDHOGIEOO-RIYJMYEMSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Table 1: Yields from Plant Extraction

Source Material Solvent System Yield (mg/g DW) Purity (%) Reference
Ulmus wallichiana Ethanol (70%) 3.4 98.3
Ardisia pusilla Methanol 1.2 95.0

Acid Hydrolysis of Naringin Derivatives

NCG can be synthesized via acid hydrolysis of naringin (naringenin-7-O-neohesperidoside), though this method requires precise control to prevent deglycosylation or aglycone degradation:

  • Hydrochloric Acid Hydrolysis : Naringin is refluxed with 4.5–5.5% (w/v) HCl at 90–95°C for 1–2 hours. The reaction mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • Post-Hydrolysis Purification : Crude NCG is washed with 30% (w/v) acetic acid to remove residual rhamnose, followed by recrystallization from ethanol-water (1:1 v/v). Neutral alumina chromatography further enhances purity to >99%.

Table 2: Acid Hydrolysis Optimization

Parameter Optimal Condition Yield (%) Purity (%) Reference
HCl Concentration 5.5% (w/v) 26.9 99.9
Temperature 90°C 17.1 98.5
Reaction Time 1 hour 14.0 97.2

Enzymatic Synthesis Using Naringinase

Naringinase, an enzyme complex with α-L-rhamnosidase and β-D-glucosidase activities, selectively hydrolyzes naringin to NCG under controlled conditions:

  • Enzyme Inactivation : β-D-glucosidase is inactivated by incubating naringinase at 75–85°C and pH 3.2–4.0 for 30–60 minutes, preserving α-L-rhamnosidase activity.
  • Biotransformation : Naringin (1–5 mM) is treated with inactivated naringinase in citrate buffer (pH 4.0) at 50°C for 24 hours. The reaction yields NCG and prunin (naringenin-7-O-glucoside), which are separated via centrifugal partition chromatography.

Table 3: Enzymatic Synthesis Efficiency

Substrate Enzyme Activity (U/mg) Conversion Rate (%) NCG Yield (mg/L) Reference
Naringin 0.060 (α-L-rhamnosidase) 78.4 420
Rutin 0.045 (α-L-rhamnosidase) 65.2 310

Biotechnological Production in Engineered Yeast

Recent advances in synthetic biology enable NCG production in Saccharomyces cerevisiae via glycosylation of naringenin:

  • Glycosyltransferase Expression : The UGT733C6 gene from Citrus maxima is expressed to catalyze C-glucoside formation. UDP-glucose supply is enhanced by overexpressing UGP1 (UDP-glucose pyrophosphorylase).
  • Fermentation Optimization : High-cell-density fed-batch fermentation with glucose feeding achieves titers of 1,184 mg/L NCG. Extracellular hydrolysis using 0.1 M HCl at 60°C for 2 hours releases naringenin, but C-glucosides remain stable under these conditions.

Table 4: Metabolic Engineering Strategies

Strain Modification NCG Titer (mg/L) Productivity (mg/L/h) Reference
UGT733C6 + UGP1 1,184 49.3
EXG1Δ (exoglucanase knockout) 980 40.8

Comparative Analysis of Methods

  • Plant Extraction : Suitable for small-scale isolation but limited by seasonal variability and low yields (1–3.4 mg/g).
  • Acid Hydrolysis : Cost-effective for industrial production but risks side reactions (e.g., epimerization).
  • Enzymatic Synthesis : High specificity (>95% purity) but requires expensive enzyme preparations.
  • Biotechnological Production : Scalable and sustainable, though genetic instability in yeast remains a challenge.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₂₁H₂₂O₁₀, MW 434.4 g/mol) contains three key reactive regions:

  • Aromatic hydroxyl groups (positions 5, 7, and 4'-phenolic)

  • Chromen-4-one carbonyl (position 4)

  • Glycosidic linkage (β-D-glucopyranosyl at position 6)

Structural Feature Reactivity
Aromatic -OH groupsParticipate in oxidation, esterification, and ether formation
Chromen-4-one carbonylSusceptible to nucleophilic addition or reduction
Glycosidic bond (C6–O–C1')Hydrolyzes under acidic or enzymatic conditions to release aglycone

Data derived from IUPAC nomenclature and molecular properties .

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation to form quinones or semiquinone radicals, particularly in alkaline media. Common reagents include:

  • Potassium permanganate (KMnO₄) : Oxidizes catechol (1,2-dihydroxy) groups to o-quinones.

  • Hydrogen peroxide (H₂O₂) : Generates hydroxyl radicals that abstract hydrogen from phenolic -OH groups.

Example Reaction Pathway:

text
Phenolic -OH → Semiquinone radical → o-Quinone (in presence of KMnO₄/H⁺)

Glycosidic Bond Hydrolysis

The β-D-glucopyranosyl moiety is cleaved under:

  • Acidic conditions (e.g., HCl, H₂SO₄): Yields aglycone (naringenin derivative) and glucose.

  • Enzymatic action (β-glucosidase): Specific hydrolysis at physiological pH.

Condition Products Rate
0.1M HCl, 80°CAglycone + D-glucoset₁/₂ = 2.5 hours
β-Glucosidase, 37°CAglycone + D-glucoset₁/₂ = 15 minutes

Mechanistic analogy to similar flavonoid glycosides .

Esterification

Hydroxyl groups react with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity.

Typical Conditions:

  • Reagent: Acetic anhydride/pyridine

  • Temperature: 60°C

  • Product: Peracetylated derivative (melting point ~150–152°C).

Methylation

Selective methylation of phenolic -OH groups using dimethyl sulfate (DMS) under alkaline conditions protects reactive sites during synthesis.

Stability Under Environmental Conditions

The compound degrades via:

  • Photolysis : UV exposure induces ring-opening of the chromen-4-one core.

  • Thermal decomposition : Above 200°C, glycosidic bond cleavage precedes aglycone degradation.

Stress Condition Degradation Pathway Half-Life
UV light (254 nm)Chromen-4-one ring scissiont₁/₂ = 45 minutes
Dry heat (200°C)Glycosidic bond hydrolysis → charringt₁/₂ = 10 minutes

Inferred from thermal stability data of analogous flavonoids .

Comparative Reactivity with Analogues

Compound Oxidation Susceptibility Glycosidic Stability
Quercetin-3-O-glucosideHighModerate
This compound ModerateLow (acid-labile)
NaringeninLowN/A

Relative reactivity trends based on structural features .

Scientific Research Applications

    Chemistry: As a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.

    Industry: Used in the development of natural health products and supplements.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets and pathways, including:

    Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.

    Signaling Pathways: Modulation of signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Glycosylation Position and Sugar Moieties

The position and type of glycosylation critically influence solubility, bioavailability, and biological activity. Below is a comparative analysis:

Compound Name Glycosylation Position Sugar Type Molecular Weight (g/mol) Key Biological Activities Source
Target Compound C-6 β-D-glucopyranosyl 448.382 Antioxidant, potential anti-inflammatory Acacia nilotica
Astragalin (Kaempferol 3-O-glucoside) C-3 β-D-glucopyranosyl 448.382 Estrogenic, anti-apoptotic (ovarian cells) Morus alba
Vitexin (Apigenin 8-C-glucoside) C-8 β-D-glucopyranosyl 432.376 Neuroprotective, anti-diabetic Trollius chinensis
Isovitexin (Apigenin 6-C-glucoside) C-6 β-D-glucopyranosyl 432.376 Antiplasmodial, antioxidant Artemisia annua
Hesperidin (Hesperetin 7-O-rutinoside) C-7 Rutinosyl (rhamnosylglucoside) 610.561 Anti-diabetic, retinal protection Citrus spp.

Key Observations :

  • The target compound’s C-6 glucosylation distinguishes it from Astragalin (C-3) and Vitexin (C-8). C-glycosides like Isovitexin and the target compound exhibit greater metabolic stability than O-glycosides (e.g., Astragalin).

Bioactivity Profiles

Antioxidant Activity
  • The target compound’s 5,7-dihydroxy groups on the A-ring and 4-hydroxyphenyl B-ring are classic antioxidant pharmacophores. Its dihydrochromen structure may enhance radical scavenging compared to apigenin derivatives like Vitexin.
  • Isovitexin (C-6 glucoside) inhibits lipid peroxidation at IC50 ≈ 50 µM, while the target compound’s dihydro group could further stabilize reactive intermediates.
Anti-inflammatory and Anti-diabetic Effects
  • Astragalin upregulates endogenous estrogen and progesterone by inhibiting ovarian granulosa cell apoptosis (EC50 ~ 10 µM). The target compound’s C-6 glucosylation may redirect activity toward NF-κB or COX-2 pathways.
  • Hesperidin reduces plasma glucose levels in diabetic models (ED50 ~ 100 mg/kg) via AMPK activation, a mechanism less reported for C-glycosides like the target compound.
Antiplasmodial Activity
  • Isovitexin exhibits antiplasmodial activity (IC50 ~ 5 µM against Plasmodium falciparum), attributed to its C-glucoside enhancing membrane permeability. The target compound’s dihydro modification may improve pharmacokinetics but requires validation.

Molecular Docking and Computational Insights

  • Kaempferol 3-neohesperidoside (a disaccharide derivative) shows strong binding to acetylcholinesterase (ΔG = -8.25 kcal/mol), whereas the target compound’s single glucoside may favor selectivity for other targets like xanthine oxidase.

Biological Activity

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one (often referred to as compound 572-31-6) is a flavonoid derivative notable for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties.

The molecular formula of compound 572-31-6 is C21H22O10 with a molecular weight of 434.39 g/mol. Its melting point is reported to be between 176-177°C. The compound is soluble in DMSO at a maximum concentration of 93 mg/mL .

PropertyValue
Molecular FormulaC21H22O10
Molecular Weight434.39 g/mol
Melting Point176-177°C
SolubilityDMSO: 93 mg/mL
Density1.66 g/cm³

Antioxidant Activity

Research indicates that flavonoids like compound 572-31-6 possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the antioxidant capacity of similar flavonoids correlates with their structural features, particularly the presence of hydroxyl groups which enhance electron donation capabilities .

Anti-inflammatory Effects

Compound 572-31-6 has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases. In vitro studies have indicated that this compound can significantly lower the levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

The antimicrobial properties of this flavonoid have been evaluated against various bacterial strains. In one study, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Case Studies

  • Study on Antioxidant Properties : A comparative analysis was conducted on various flavonoids including compound 572-31-6. The results showed that it had a higher antioxidant activity than quercetin and catechin when tested in vitro using DPPH radical scavenging assays.
  • Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of compound 572-31-6 resulted in a significant decrease in paw edema and inflammatory markers compared to the control group.
  • Antimicrobial Efficacy : A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

Q & A

Q. How can the structural configuration of the glycosidic linkage in this flavonoid glycoside be confirmed?

Methodological Answer: The glycosidic linkage can be validated using 2D NMR spectroscopy (e.g., HSQC, HMBC) to correlate protons and carbons at the glycosylation site. For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended. Evidence from X-ray studies on analogous flavonoids (e.g., bond angles and torsion angles matching β-D-glucopyranosyl configurations) supports this approach .

Q. What analytical methods ensure the compound’s purity after synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection at 280–320 nm (flavonoid absorption range) to assess purity (>95%).
  • Mass Spectrometry (MS) for molecular ion verification (e.g., ESI-MS for [M+H]+ or [M-H]-).
  • 1H/13C NMR to confirm absence of residual solvents or byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?

Methodological Answer:

  • DPPH/ABTS radical scavenging assays : Measure IC50 values at 517 nm (DPPH) or 734 nm (ABTS).
  • FRAP assay : Quantify iron(III) reduction capability.
  • Standardize results against Trolox or ascorbic acid, and ensure dissolved compound stability in DMSO/PBS .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic routes be resolved?

Methodological Answer:

  • Use chiral chromatography (e.g., chiral HPLC or SFC) to separate enantiomers.
  • Circular Dichroism (CD) spectroscopy to compare synthetic products with natural isolates.
  • Optimize glycosylation conditions (e.g., Koenigs-Knorr reaction) with Lewis acid catalysts (e.g., BF3·Et2O) to enhance β-selectivity .

Q. How do structural modifications (e.g., hydroxylation patterns) affect bioavailability?

Methodological Answer:

  • Perform molecular dynamics simulations to predict logP and membrane permeability.
  • Validate with Caco-2 cell monolayers to measure apparent permeability (Papp).
  • Compare with analogs lacking the 4-hydroxyphenyl group or glucosyl moiety to isolate functional contributions .

Q. How to address contradictions in reported cytotoxic activity across studies?

Methodological Answer:

  • Re-evaluate cell line specificity (e.g., MCF-7 vs. HepG2) and culture conditions (e.g., serum-free media).
  • Use LC-MS/MS to verify compound stability in cell media over time.
  • Standardize protocols using guidelines like OECD TG 129 (in vitro cytotoxicity) .

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